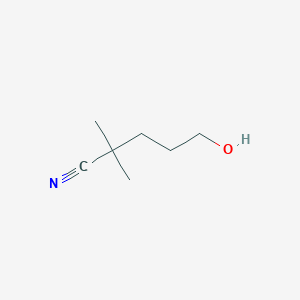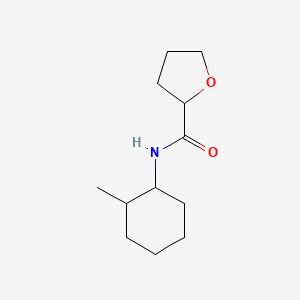
N-(2-Methylcyclohexyl)oxolane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Methylcyclohexyl)oxolane-2-carboxamide, also known as MXE, is a synthetic dissociative anesthetic drug that was first synthesized in 2010. It belongs to the arylcyclohexylamine class of drugs, which also includes ketamine and phencyclidine (PCP). MXE has been found to have potential applications in scientific research due to its unique chemical structure and properties.
Mechanism of Action
N-(2-Methylcyclohexyl)oxolane-2-carboxamide acts as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, which results in the inhibition of glutamate neurotransmission. This mechanism of action is similar to that of ketamine and PCP, which also act as NMDA receptor antagonists. N-(2-Methylcyclohexyl)oxolane-2-carboxamide also has affinity for the serotonin transporter and sigma receptor, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
N-(2-Methylcyclohexyl)oxolane-2-carboxamide has been found to induce dissociative anesthesia and alter perception, cognition, and mood in animal models. N-(2-Methylcyclohexyl)oxolane-2-carboxamide has been shown to increase dopamine and serotonin release in the prefrontal cortex, which may contribute to its antidepressant effects. N-(2-Methylcyclohexyl)oxolane-2-carboxamide has also been found to increase heart rate and blood pressure in animal models, which may limit its clinical use.
Advantages and Limitations for Lab Experiments
N-(2-Methylcyclohexyl)oxolane-2-carboxamide has several advantages for use in laboratory experiments. It has a unique chemical structure and properties that make it a valuable tool for investigating the effects of dissociative anesthetics on the brain and behavior. N-(2-Methylcyclohexyl)oxolane-2-carboxamide is also relatively easy to synthesize and can be obtained in large quantities. However, N-(2-Methylcyclohexyl)oxolane-2-carboxamide has several limitations for use in laboratory experiments. It has a short half-life and duration of action, which may limit its usefulness in certain experimental paradigms. N-(2-Methylcyclohexyl)oxolane-2-carboxamide also has potential for abuse and dependence, which may limit its availability for research purposes.
Future Directions
There are several future directions for research on N-(2-Methylcyclohexyl)oxolane-2-carboxamide. One potential direction is to investigate the potential therapeutic effects of N-(2-Methylcyclohexyl)oxolane-2-carboxamide in conditions such as depression and anxiety. Another direction is to investigate the potential neuroprotective effects of N-(2-Methylcyclohexyl)oxolane-2-carboxamide in conditions such as traumatic brain injury and stroke. Additionally, further research is needed to fully understand the mechanism of action of N-(2-Methylcyclohexyl)oxolane-2-carboxamide and its effects on the brain and behavior.
Synthesis Methods
N-(2-Methylcyclohexyl)oxolane-2-carboxamide is synthesized through a multi-step process that involves the reaction of cyclohexanone with hydroxylamine hydrochloride to form 2-methylcyclohexanone oxime, which is then reacted with lithium aluminum hydride to produce 2-methylcyclohexanone. This intermediate is then reacted with 2-chloroacetyl chloride and sodium hydroxide to form N-(2-Methylcyclohexyl)oxolane-2-carboxamide.
Scientific Research Applications
N-(2-Methylcyclohexyl)oxolane-2-carboxamide has been found to have potential applications in scientific research due to its ability to induce dissociative anesthesia and alter perception, cognition, and mood in animal models. N-(2-Methylcyclohexyl)oxolane-2-carboxamide has been used in studies investigating the effects of dissociative anesthetics on the brain and behavior, as well as in studies investigating the potential therapeutic effects of these drugs in conditions such as depression and anxiety.
properties
IUPAC Name |
N-(2-methylcyclohexyl)oxolane-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-9-5-2-3-6-10(9)13-12(14)11-7-4-8-15-11/h9-11H,2-8H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUXGYBRRMHDAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C2CCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

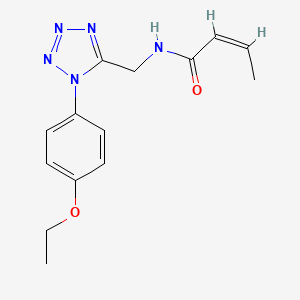
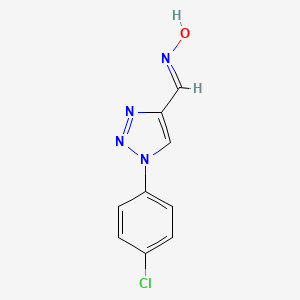
![2-[(4-aminophenyl)thio]-N,N-diphenylacetamide](/img/structure/B2403664.png)


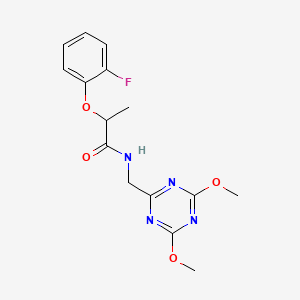
![N-(4-butylphenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2403671.png)
![4-(Difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2403672.png)
![N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2403673.png)
![N-mesityl-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2403674.png)
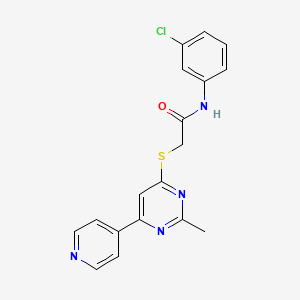
![N-cyclopentyl-3-(4-fluorophenyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2403678.png)
![3-[(2-hydroxy-3,4-dimethylphenyl)carbonyl]-2-phenyl-2,3-dihydro-1H-isoindol-1-one](/img/structure/B2403679.png)
